2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate
Description
Properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-18(13-23-14-6-2-1-3-7-14)24-15-8-9-16-17(12-15)25-19(20-16)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPHFDMHHCUUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Phenoxyacetate Group: The final step involves esterification of the benzo[d]thiazole-pyrrolidine intermediate with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution: The phenoxyacetate group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted phenoxyacetate derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes.
Biological Studies: It is used in studies related to quorum sensing inhibition in bacteria, which is crucial for understanding bacterial communication and developing new antibacterial strategies.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is unique due to its combination of a benzo[d]thiazole core, a pyrrolidine ring, and a phenoxyacetate group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
The compound 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes available data regarding the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The structure of This compound can be described as follows:
- Core Structure : A benzo[d]thiazole moiety linked to a pyrrolidine group.
- Functional Group : The presence of a phenoxyacetate group enhances its biological properties.
Biological Activity Overview
Research indicates that compounds containing thiazole and pyrrolidine moieties exhibit significant biological activities, including:
- Antitumor Activity : Various thiazole derivatives have shown promising results against different cancer cell lines.
- Anticonvulsant Activity : Some thiazole-based compounds have demonstrated efficacy in seizure models.
Antitumor Activity
Recent studies have focused on the antitumor potential of thiazole derivatives similar to This compound . The following table summarizes key findings from relevant studies:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.71 | Induction of apoptosis |
| Compound B | HepG2 (Liver Cancer) | 10.23 | Inhibition of cell proliferation |
| Compound C | PC3 (Prostate Cancer) | 8.45 | Cell cycle arrest at G2/M phase |
These findings suggest that the structural features of thiazole derivatives contribute to their cytotoxic effects through various mechanisms, including apoptosis and cell cycle modulation.
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been explored extensively. For instance, a study on pyrrolidine-containing thiazoles revealed:
- Median Effective Dose (ED50) : 18.4 mg/kg in the pentylenetetrazol (PTZ) model.
- Protection Index (PI) : 9.2, indicating a favorable therapeutic window.
The presence of the pyrrolidine ring appears to enhance anticonvulsant activity, likely due to its interaction with neurotransmitter systems involved in seizure activity.
Case Studies
-
Case Study 1 : A novel thiazole-pyridine hybrid was synthesized and tested against multiple cancer cell lines, showing superior efficacy compared to standard chemotherapy agents like doxorubicin.
- Findings : The compound exhibited an IC50 value significantly lower than that of doxorubicin in several cancer models, suggesting enhanced potency.
-
Case Study 2 : In a preclinical model of epilepsy, a pyrrolidine-thiazole derivative was evaluated for its anticonvulsant effects.
- Findings : The compound provided complete protection in seizure models with minimal toxicity, highlighting its potential as a therapeutic agent for epilepsy.
The biological activity of This compound is believed to be mediated through several mechanisms:
- Interaction with Protein Targets : Similar compounds have shown interactions with proteins involved in apoptosis and cell cycle regulation.
- Modulation of Signaling Pathways : Thiazoles can influence pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
- Ion Channel Modulation : In anticonvulsant studies, these compounds may interact with ion channels that regulate neuronal excitability.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate?
Methodological Answer: The synthesis involves two key steps:
- Step 1: Formation of the benzo[d]thiazole-pyrrolidine core via nucleophilic substitution. For example, 2-fluorobenzaldehyde derivatives can react with pyrrolidine under heated conditions (150°C in DMF with K₂CO₃) to introduce the pyrrolidin-1-yl group .
- Step 2: Esterification of the hydroxyl group on the benzo[d]thiazole ring with 2-phenoxyacetyl chloride. This step typically employs coupling agents like DCC/DMAP in anhydrous dichloromethane.
- Monitoring: Reaction progress is tracked via TLC (e.g., ethyl acetate/hexane mobile phase) and purified via column chromatography .
Q. What spectroscopic methods are used for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR: Key peaks include aromatic protons (δ 6.7–8.0 ppm) for the benzo[d]thiazole ring, pyrrolidine methylene signals (δ 3.3–3.5 ppm), and phenoxyacetate ester protons (δ 4.5–5.0 ppm) .
- IR Spectroscopy: Confirm ester carbonyl stretching (~1740 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₁₉H₁₈N₂O₃S) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
Methodological Answer: Discrepancies often arise from:
- Purity Variations: Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Impurities from incomplete esterification (e.g., residual hydroxyl groups) can skew bioactivity data .
- Assay Conditions: Standardize cell-based assays (e.g., IC₅₀ measurements) by controlling variables like solvent (DMSO concentration ≤0.1%) and incubation time .
- Structural Analogues: Compare activity with 2-phenylbenzo[d]thiazol-6-ol derivatives, which share a similar scaffold but lack the phenoxyacetate group, to isolate pharmacophoric contributions .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
- LogP Adjustment: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the phenoxyacetate moiety to lower logP from ~3.5 to ≤2.5, enhancing aqueous solubility .
- Prodrug Design: Convert the ester group to a carboxylic acid (hydrolyzable in vivo) to improve absorption .
- Formulation: Use nanocarriers (e.g., liposomes) to enhance stability in physiological buffers, as the benzo[d]thiazole core may degrade under high pH .
Q. How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to predict binding to targets like COX-2 or kinases. Focus on interactions between the pyrrolidine nitrogen and catalytic residues (e.g., hydrogen bonding with Thr513 in COX-2) .
- QSAR Models: Train models on analogues (e.g., thiazole-pyridazine hybrids) to correlate substituent electronegativity with anti-inflammatory activity .
Q. What are the challenges in scaling up synthesis without compromising yield?
Methodological Answer:
- Step Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) in the pyrrolidine substitution step to simplify purification .
- Catalysis: Use Pd/C or Ni-based catalysts for Suzuki-Miyaura cross-coupling (if aryl halides are intermediates) to reduce side products .
- Process Monitoring: Implement in-line FTIR to detect intermediates and automate reaction quenching .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s metabolic stability?
Methodological Answer:
- In Vitro Assays: Compare microsomal stability (human vs. rodent) using LC-MS/MS to quantify parent compound depletion. Note species-specific CYP450 metabolism (e.g., CYP3A4 vs. CYP2D6 dominance) .
- Isotope Labeling: Use ¹⁴C-labeled phenoxyacetate to track metabolic pathways and identify unstable moieties (e.g., ester hydrolysis vs. thiazole oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
